N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine
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Overview
Description
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine is an organic compound known for its complex structure and diverse applications. It belongs to the class of benzothiazole derivatives, which are widely studied for their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine typically involves the azo coupling reaction between 6-methoxybenzothiazole and p-(N-methylanilino)phenyl diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound modulates the activity of enzymes like cytochrome P450 and inhibits the production of reactive oxygen species, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-methylbenzothiazole
- 6-Methoxy-2-naphthylbenzothiazole
- 6-Methoxy-2-phenylbenzothiazole
Uniqueness
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine stands out due to its unique azo linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4OS |
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Molecular Weight |
374.5g/mol |
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C21H18N4OS/c1-25(16-6-4-3-5-7-16)17-10-8-15(9-11-17)23-24-21-22-19-13-12-18(26-2)14-20(19)27-21/h3-14H,1-2H3 |
InChI Key |
SHHHJGUJXWQWOF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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